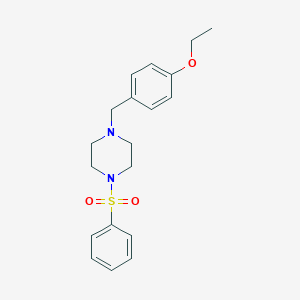![molecular formula C21H25FN2O3 B248516 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B248516.png)
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a fluoro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Benzyl Piperazine Intermediate: : The initial step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Introduction of the Fluoro-Phenyl Group: : The benzyl piperazine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
- **
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Properties
Molecular Formula |
C21H25FN2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(4-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-5-7-18(22)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
ITPRNBVUGVLXGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
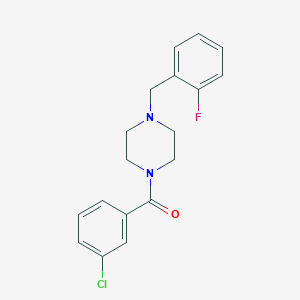
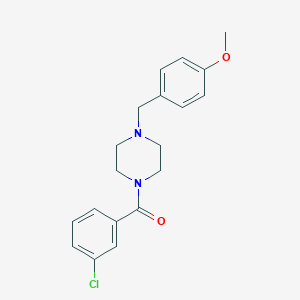
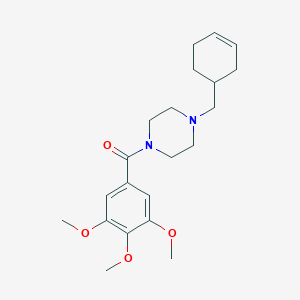
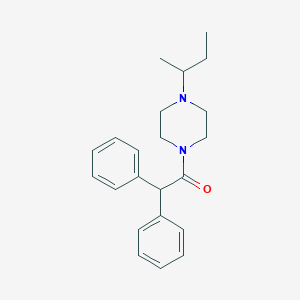
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)
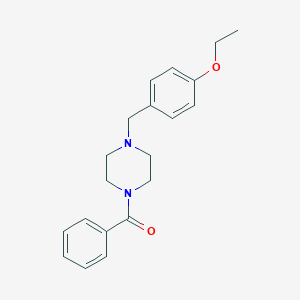
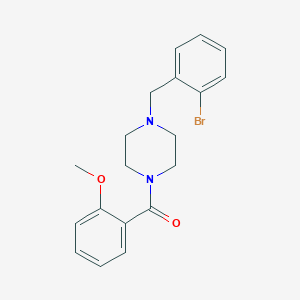
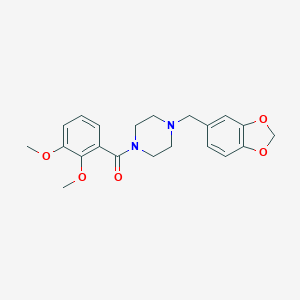
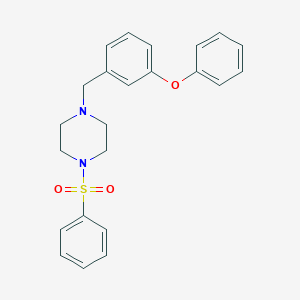
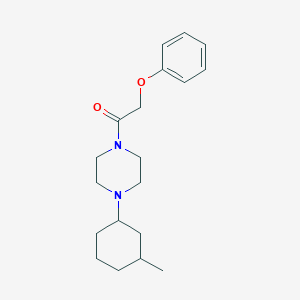
![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B248454.png)
